Anthragallol 1,2-dimethyl ether

Description

Properties

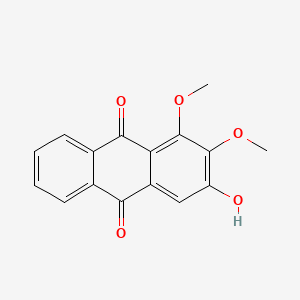

IUPAC Name |

3-hydroxy-1,2-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-11(17)7-10-12(16(15)21-2)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGBWHWYZSXFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726970 | |

| Record name | 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10383-62-7 | |

| Record name | 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Anthragallol 1,2-dimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Anthragallol 1,2-dimethyl ether (also known as 3-hydroxy-1,2-dimethoxyanthracene-9,10-dione). Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines reported data with computed values and standardized experimental protocols.

Core Physicochemical Data

Anthragallol 1,2-dimethyl ether is an anthraquinone (B42736) derivative that has been isolated from the plant Oldenlandia umbellata. It has demonstrated cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines, with reported IC50 values of 5.9 µg/mL and 8.8 µg/mL, respectively.[1]

Quantitative Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | PubChem |

| Molecular Weight | 284.26 g/mol | PubChem[2] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Quantitatively Reported; general guidance suggests solubility in DMSO. | In-house data (various suppliers) |

| pKa | Not Reported | - |

| LogP (Computed) | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a novel compound like Anthragallol 1,2-dimethyl ether are crucial for its characterization. Below are standardized methodologies that can be applied.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline Anthragallol 1,2-dimethyl ether is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range represents the melting point of the substance.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid Anthragallol 1,2-dimethyl ether is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved Anthragallol 1,2-dimethyl ether in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations. The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a phenolic hydroxyl group like Anthragallol 1,2-dimethyl ether, determining its pKa is important for understanding its ionization state at different pH values.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precise amount of Anthragallol 1,2-dimethyl ether is dissolved in a suitable solvent mixture (e.g., water-methanol or water-DMSO) to a known concentration.

-

Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Biological Activity and Potential Signaling Pathway

The cytotoxic effects of many anthraquinone derivatives are linked to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death through various signaling pathways. A plausible mechanism for the cytotoxic action of Anthragallol 1,2-dimethyl ether involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Anthraquinone-Induced ROS/JNK Signaling Pathway

Caption: Proposed signaling pathway for Anthragallol 1,2-dimethyl ether-induced cytotoxicity.

Experimental Workflow for Investigating the ROS/JNK Pathway

Caption: Workflow to validate the involvement of the ROS/JNK pathway.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Anthragallol 1,2-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Anthragallol 1,2-dimethyl ether, a naturally occurring anthraquinone (B42736) with notable cytotoxic properties. The following sections detail the isolation of this compound, its spectroscopic characterization, and the experimental protocols utilized in its analysis.

Introduction

Anthragallol 1,2-dimethyl ether is a derivative of the trihydroxyanthraquinone, Anthragallol. It has been isolated from the plant species Oldenlandia umbellata and has demonstrated significant cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines, making it a compound of interest for further investigation in drug development.[1] The definitive identification and characterization of its molecular structure are paramount for understanding its biological activity and for the development of synthetic analogues.

Isolation and Purification

General Experimental Protocol for Isolation

-

Extraction: The dried and powdered plant material (e.g., roots or aerial parts) is subjected to solvent extraction, commonly using methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the plant metabolites.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Anthraquinones are typically found in the less polar fractions, such as the ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction is then subjected to repeated column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure Anthragallol 1,2-dimethyl ether.

Structure Elucidation

The determination of the chemical structure of Anthragallol 1,2-dimethyl ether relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

While the complete raw spectral data for Anthragallol 1,2-dimethyl ether is not widely published, the structural confirmation is based on the comparison of its NMR data with literature values. The expected spectroscopic characteristics are outlined below.

Table 1: Expected Spectroscopic Data for Anthragallol 1,2-dimethyl ether

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the anthraquinone core, and two distinct singlets for the methoxy (B1213986) groups. The position of the remaining hydroxyl proton will also be observed. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the two methoxy groups. |

| Mass Spectrometry (EI-MS) | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₂O₅ (284.26 g/mol ), and fragmentation patterns typical for anthraquinones and ethers. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups, as well as aromatic C-H and C=C stretching vibrations. |

| UV-Visible Spectroscopy | Absorption maxima in the UV and visible regions, characteristic of the anthraquinone chromophore. |

dot

Caption: Workflow for the isolation and structure elucidation of Anthragallol 1,2-dimethyl ether.

Cytotoxic Activity

The biological activity of Anthragallol 1,2-dimethyl ether has been evaluated against cancer cell lines, demonstrating its potential as an anticancer agent.

Table 2: Cytotoxicity of Anthragallol 1,2-dimethyl ether

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Human Lung Carcinoma | 5.9[1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 8.8[1] |

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Anthragallol 1,2-dimethyl ether is typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

-

Cell Seeding: Cancer cells (e.g., A549 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Anthragallol 1,2-dimethyl ether (typically dissolved in DMSO and diluted with culture medium) and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

dot

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

The structure of Anthragallol 1,2-dimethyl ether has been established through its isolation from Oldenlandia umbellata and subsequent spectroscopic analysis, primarily NMR. Its demonstrated cytotoxic activity against prominent cancer cell lines underscores the importance of further research into its mechanism of action and potential as a therapeutic agent. This guide provides a foundational understanding of the key experimental procedures and data involved in the characterization of this promising natural product.

References

Isolating Anthragallol 1,2-dimethyl ether: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the isolation of Anthragallol 1,2-dimethyl ether from plant extracts. This document outlines the natural sources, detailed experimental protocols for extraction and purification, and discusses the potential biological activities of this and related anthraquinone (B42736) compounds.

Introduction to Anthragallol 1,2-dimethyl ether

Anthragallol 1,2-dimethyl ether, also known as 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone, is a naturally occurring anthraquinone.[1] Anthraquinones are a class of aromatic compounds widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including cytotoxic and anti-inflammatory properties.[2][3] This guide focuses on the methodologies for isolating this specific compound from its known natural sources.

Natural Sources

Anthragallol 1,2-dimethyl ether has been identified in a select number of plant species, primarily within the Rubiaceae family. The most notable sources reported in the literature are:

-

Rubia wallichiana : A plant from which a significant number of anthraquinones, including Anthragallol 1,2-dimethyl ether, have been isolated.[1][4]

-

Cinchona calisaya : Another species reported to contain this compound.[1]

-

Cinchona ledgeriana : Specifically, callus cultures of this plant have been shown to produce Anthragallol 1,2-dimethyl ether.[5][6]

Experimental Protocols: Isolation and Purification

While a definitive, step-by-step protocol for the isolation of pure Anthragallol 1,2-dimethyl ether is not explicitly detailed in a single source, a general and effective methodology can be constructed based on the established procedures for separating anthraquinones from complex plant matrices. The following protocol is a composite of techniques reported for the isolation of anthraquinones from Rubia and Cinchona species.

Extraction

The initial step involves the extraction of crude anthraquinones from the plant material.

Protocol:

-

Plant Material Preparation : Air-dry the plant material (e.g., stems of Rubia wallichiana or callus culture of Cinchona ledgeriana) and grind it into a fine powder.

-

Solvent Extraction :

-

Perform a sequential Soxhlet extraction with solvents of increasing polarity, such as hexane (B92381), followed by chloroform (B151607) and then methanol (B129727). The majority of anthraquinones are typically found in the chloroform and methanol extracts.

-

Alternatively, maceration of the powdered plant material with methanol or ethanol (B145695) at room temperature for an extended period (48-72 hours) can be employed.

-

-

Concentration : Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The purification of Anthragallol 1,2-dimethyl ether from the crude extract is a multi-step process involving various chromatographic techniques.

Protocol:

-

Column Chromatography (CC) :

-

Subject the crude chloroform or methanol extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. For example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

-

Fraction Collection and Analysis :

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) :

-

Further purify the combined fractions containing the target compound using pTLC with a suitable solvent system (e.g., chloroform:methanol mixtures).

-

Alternatively, semi-preparative or preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient can be used for final purification.

-

-

Structure Elucidation : The structure of the isolated pure compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data on Related Anthraquinones

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| Xanthopurpurin | MDA-MB-231 (Human breast adenocarcinoma) | 14.65 ± 1.45 | [7] |

| Lucidin-ω-methyl ether | MDA-MB-231 (Human breast adenocarcinoma) | 13.03 ± 0.33 | [7] |

| 1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone | Hepa-3B (Human hepatocellular carcinoma) | Not specified, but demonstrated most effective cytotoxicity | [4] |

| 1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone | Colo-205 (Human colon adenocarcinoma) | Not specified, but demonstrated most effective cytotoxicity | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Anthragallol 1,2-dimethyl ether from plant material.

Caption: General workflow for the isolation of Anthragallol 1,2-dimethyl ether.

Postulated Signaling Pathway for Anthraquinone-Induced Cytotoxicity

While the specific biological activity of Anthragallol 1,2-dimethyl ether has not been extensively studied, many anthraquinones are known to induce cytotoxicity in cancer cells through the generation of Reactive Oxygen Species (ROS) and modulation of key signaling pathways. The following diagram depicts a plausible signaling cascade.

References

- 1. 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone | C16H12O5 | CID 15118825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. Assessment of the anti-inflammatory effects of three rhubarb anthraquinones in LPS-Stimulated RAW264.7 macrophages using a pharmacodynamic model and evaluation of the structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic anthraquinones from the stems of Rubia wallichiana Decne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinchona ledgeriana in callus cultures to 2-Methyl anthraquinone,2-methylanthraquinone [2-methylanthraquinone.com]

- 6. Identification of the alkaloids and anthraquinones in Cinchona ledgeriana callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthragallol 1,2-dimethyl ether CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthetic approaches, and biological context of Anthragallol 1,2-dimethyl ether. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Identifiers

Anthragallol 1,2-dimethyl ether, a substituted anthraquinone (B42736), possesses a distinct set of chemical identifiers crucial for its accurate documentation and use in a research setting.

| Identifier | Value | Reference |

| CAS Number | 10383-62-7 | [1][2] |

| IUPAC Name | 3-hydroxy-1,2-dimethoxyanthracene-9,10-dione | [2] |

| Synonyms | 9,10-Anthracenedione, 3-hydroxy-1,2-dimethoxy- | [2] |

| Chemical Formula | C₁₆H₁₂O₅ | [2] |

| Molecular Weight | 284.26 g/mol | [2] |

| PubChem CID | 57509304 | [2] |

| SMILES | O=C1C2=C(C(C3=C(C(OC)=C(C=C13)O)OC)=O)C=CC=C2 |

Experimental Protocols

General Synthetic Approaches for Anthraquinones

-

One-Pot Synthesis using Heteropoly Acids: Substituted 9,10-anthraquinones can be synthesized through a one-pot process involving the reaction of 1,4-naphthoquinone (B94277) and substituted 1,3-butadienes in the presence of aqueous solutions of Mo-V-P heteropoly acids. This method has been shown to produce substituted anthraquinones with high yields and purity.[1]

-

Microwave-Induced Synthesis: Microwave irradiation offers a solvent-free, single-pot method for the synthesis of anthraquinone derivatives. This technique is noted for its rapid reaction times and high yields. The reaction typically proceeds through a condensation mechanism.[3][4]

-

Palladium-Catalyzed Acylation: A direct approach to functionalized anthraquinones involves a dual acylation protocol. This method utilizes a Pd-catalyzed intermolecular direct acylation followed by an intramolecular Friedel–Crafts acylation. A key advantage of this approach is the use of readily available aldehydes in place of toxic carbon monoxide gas.[5]

-

Diels-Alder Reaction followed by Dehydrogenation: A common route to the anthraquinone core involves the Diels-Alder reaction of a 1,4-naphthoquinone with a suitable diene, followed by dehydrogenation of the resulting adduct. For example, 2,3-dimethylanthraquinone (B181617) can be synthesized by reacting 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene (B165502) and then dehydrogenating the product with ethanolic potassium hydroxide (B78521) in the presence of air.

It is important to note that Anthragallol 1,2-dimethyl ether has been reported to be isolated from natural sources, including Cinchona calisaya and Cinchona pubescens.[2] However, detailed protocols for its isolation from these organisms were not found in the reviewed literature.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by Anthragallol 1,2-dimethyl ether are limited. However, its reported cytotoxicity against A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines suggests potential interference with pathways critical for cancer cell survival and proliferation.

The broader class of anthraquinones is known to exhibit a wide range of biological activities, which may provide context for the potential mechanisms of Anthragallol 1,2-dimethyl ether:

-

DNA Intercalation and Topoisomerase Inhibition: Many anthraquinone derivatives are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase enzymes, leading to the disruption of DNA replication and transcription.

-

Inhibition of Signaling Pathways: Certain anthracene-9,10-dione derivatives have been shown to act as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[6]

-

Modulation of Inflammatory Responses: Some synthetic 1,4-anthracene-9,10-dione derivatives have been found to regulate the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in activated macrophages.[7]

Further research is necessary to elucidate the specific molecular targets and signaling pathways through which Anthragallol 1,2-dimethyl ether exerts its cytotoxic effects.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of a compound such as Anthragallol 1,2-dimethyl ether on cancer cell lines.

Caption: Generalized workflow for in vitro cytotoxicity screening.

References

- 1. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions [scirp.org]

- 2. 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione | C16H12O5 | CID 57509304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Anthragallol 1,2-dimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthragallol 1,2-dimethyl ether, a naturally occurring anthraquinone (B42736) derivative, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound, with a primary focus on its cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-1,2-dimethoxyanthracene-9,10-dione | PubChem |

| Synonyms | Anthragallol 1,2-dimethyl ether, 3-Hydroxy-1,2-dimethoxyanthraquinone | PubChem |

| CAS Number | 10383-62-7 | PubChem |

| Molecular Formula | C₁₆H₁₂O₅ | PubChem |

| Molecular Weight | 284.26 g/mol | PubChem |

| Natural Source | Isolated from Oldenlandia umbellata | [1][2] |

Biological Activity: Cytotoxicity

The primary biological activity reported for Anthragallol 1,2-dimethyl ether is its cytotoxic effect against human cancer cell lines. Research has demonstrated its ability to inhibit the proliferation of lung and breast cancer cells.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Anthragallol 1,2-dimethyl ether against two human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| A549 | Human Lung Carcinoma | 5.9 | [1][2] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 8.8 | [1][2] |

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to determine the IC₅₀ values of Anthragallol 1,2-dimethyl ether, based on the standard procedures described in the primary literature.

Cell Culture and Maintenance

-

Human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cells were procured from a reputable cell bank.

-

The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

-

Cells were passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were harvested from culture flasks using trypsin-EDTA and seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. The plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of Anthragallol 1,2-dimethyl ether was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound were prepared in culture medium to achieve a range of final concentrations. The medium from the cell plates was aspirated, and 100 µL of the medium containing the test compound at various concentrations was added to the respective wells. A control group received medium with DMSO at the same final concentration as the highest compound concentration.

-

Incubation: The plates were incubated for 48 hours under standard culture conditions.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable statistical software.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published data specifically elucidating the signaling pathways or the precise mechanism of action through which Anthragallol 1,2-dimethyl ether exerts its cytotoxic effects. Further research is required to investigate its molecular targets and its influence on cellular processes such as apoptosis, cell cycle regulation, or other relevant pathways.

Visualizations

Experimental Workflow for Cytotoxicity Determination

The following diagram illustrates the key steps involved in the experimental workflow for assessing the cytotoxic activity of Anthragallol 1,2-dimethyl ether.

Caption: Experimental workflow for determining the cytotoxic activity of Anthragallol 1,2-dimethyl ether.

Conclusion and Future Directions

Anthragallol 1,2-dimethyl ether has demonstrated clear cytotoxic activity against human lung and breast cancer cell lines in vitro. The provided data and experimental protocol offer a solid foundation for further investigation into its potential as an anticancer agent. Future research should prioritize elucidating the underlying mechanism of action and the specific signaling pathways involved in its cytotoxic effects. Additionally, in vivo studies are warranted to evaluate its efficacy and safety in preclinical models. A broader screening against a wider panel of cancer cell lines and exploration of other potential biological activities, such as anti-inflammatory or antioxidant effects, would also be valuable contributions to the understanding of this natural product's therapeutic potential.

References

Cytotoxicity of Anthraquinone Derivatives on Cancer Cell Lines: A Technical Overview

Disclaimer: This technical guide addresses the broader topic of the cytotoxicity of anthraquinone (B42736) derivatives against various cancer cell lines. Extensive research did not yield specific data on the cytotoxicity of Anthragallol 1,2-dimethyl ether (1,2-dihydroxy-3-methoxyanthraquinone) . The following information is therefore based on published studies of structurally related anthraquinone compounds and is intended to provide a general understanding of the potential anticancer activities within this class of molecules for researchers, scientists, and drug development professionals.

Introduction to Anthraquinones and Their Anticancer Potential

Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) core. They are widely found in nature, particularly in plants and fungi, and have been used in traditional medicine for various purposes.[1] In modern oncology research, numerous synthetic and natural anthraquinone derivatives have been investigated for their potential as anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and interference with key signaling pathways.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic potential of various anthraquinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following table summarizes the IC50 values for selected anthraquinone derivatives from the literature.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | 17.80 µg/mL | [4] |

| Compound 8b | HCT116 (Colon) | 21.01 µg/mL | [4] |

| Compound 8c | HeLa (Cervical) | 25.94 µg/mL | [4] |

| Chrysophanol | MCF-7 (Breast) | Approx. 10 µM (48h) | [5] |

| Chrysophanol | MDA-MB-231 (Breast) | Approx. 15 µM (48h) | [5] |

| Anthraquinone derivative (15) | HepG2 (Liver) | 1.23 µM (ED50) | [3] |

| Cationic anthraquinone analog (34) | K562 (Leukemia) | 2.17 µM | [3] |

| Cationic anthraquinone analog (35) | K562 (Leukemia) | 2.35 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of anthraquinone cytotoxicity.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-231, HeLa) are obtained from a repository such as the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. The culture medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., an anthraquinone derivative). A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

-

Protein Extraction: After treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, JNK, phosphorylated-JNK, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the cytotoxic effects of anthraquinones. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and apoptosis.

ROS/JNK Signaling Pathway

Some anthraquinone derivatives have been shown to induce apoptosis through the ROS/JNK signaling pathway.[4][6] An increase in intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[6] Activated JNK can then phosphorylate and regulate the activity of proteins involved in apoptosis, such as members of the Bcl-2 family.[4]

References

- 1. Anthraquinones and cancer treatment | Research Starters | EBSCO Research [ebsco.com]

- 2. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway | MDPI [mdpi.com]

- 5. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anthragallol 1,2-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anthragallol 1,2-dimethyl ether, a naturally occurring anthraquinone (B42736) derivative. The document details its discovery, history, chemical properties, and a plausible synthetic pathway, drawing from available scientific literature.

Introduction and Discovery

Anthragallol 1,2-dimethyl ether, systematically named 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione, is a derivative of Anthragallol (1,2,3-Trihydroxyanthraquinone). Its discovery is relatively recent, with the first definitive isolation and structural elucidation reported in 2009 by Yong-Jun Xu, Xiao-Xi Yang, and Hong-Bin Zhao. The compound was isolated from the roots of Morinda officinalis, a plant used in traditional Chinese medicine.[1] Prior to this, while numerous anthraquinones had been identified from Morinda species, the specific 1,2-dimethyl ether of Anthragallol was not explicitly documented in comprehensive reviews of the plant's constituents.[2][3] This suggests that its identification was aided by modern analytical techniques.

Chemical and Physical Properties

A summary of the known quantitative data for Anthragallol 1,2-dimethyl ether is presented in the table below. This data is primarily derived from its crystallographic analysis and isolation studies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol | [1] |

Experimental Protocols

Isolation from Morinda officinalis

The isolation of Anthragallol 1,2-dimethyl ether, as described by Xu et al. (2009), involves the following general steps.[1] It is important to note that the original publication should be consulted for precise details.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of Anthragallol 1,2-dimethyl ether.

-

Extraction: The dried and powdered roots of Morinda officinalis are extracted with a suitable organic solvent, such as chloroform or ethanol, to obtain a crude extract.[2][3]

-

Concentration: The solvent from the crude extract is removed under reduced pressure to yield a concentrated residue.

-

Chromatographic Separation: The residue is subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Anthragallol 1,2-dimethyl ether.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction.[1]

Plausible Synthetic Pathway

Proposed Synthetic Pathway

Caption: A proposed synthetic pathway for Anthragallol 1,2-dimethyl ether.

-

Selective Protection: The hydroxyl group at the 3-position of Anthragallol could be selectively protected. This might be achievable due to the different acidities and steric environments of the three hydroxyl groups. A suitable protecting group would be one that is stable under methylation conditions and can be removed without affecting the newly formed methyl ethers.

-

Methylation: The protected Anthragallol would then be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base (e.g., potassium carbonate). This step would methylate the free hydroxyl groups at the 1 and 2 positions.

-

Deprotection: The final step would involve the removal of the protecting group from the 3-position to yield the desired Anthragallol 1,2-dimethyl ether. The choice of deprotection conditions would depend on the protecting group used.

Signaling Pathways and Logical Relationships

The primary significance of Anthragallol 1,2-dimethyl ether currently lies in its status as a natural product. Its biological activity and role in signaling pathways have not yet been extensively studied. However, many anthraquinone derivatives are known to exhibit a range of biological activities, often related to their ability to intercalate with DNA, generate reactive oxygen species, or inhibit key enzymes. Future research may explore these avenues for Anthragallol 1,2-dimethyl ether.

Logical Relationship of Identification

Caption: The logical workflow for the identification of Anthragallol 1,2-dimethyl ether.

Conclusion and Future Directions

Anthragallol 1,2-dimethyl ether is a structurally interesting natural product whose formal discovery and characterization are relatively recent. While its isolation from Morinda officinalis has been documented, its biological activities and potential applications in drug development remain largely unexplored. The plausible synthetic pathway outlined in this guide provides a starting point for its chemical synthesis, which would enable more detailed biological evaluation. Future research should focus on developing an efficient synthesis, exploring its pharmacological profile, and investigating its potential roles in relevant signaling pathways.

References

Theoretical and Computational Insights into Anthragallol 1,2-Dimethyl Ether: A Technical Guide for Drug Discovery Professionals

Introduction

Anthragallol 1,2-dimethyl ether, a derivative of the natural product anthragallol, presents a scaffold of interest for researchers in medicinal chemistry and drug development. Its parent compound and related anthraquinones have demonstrated a range of biological activities, suggesting potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the properties of Anthragallol 1,2-dimethyl ether, alongside generalized experimental protocols for its synthesis and biological evaluation. While specific in-depth research on this particular isomer is emerging, this document leverages data from closely related compounds and established computational and experimental methodologies to provide a foundational resource.

Physicochemical and Computed Properties

Anthragallol 1,2-dimethyl ether, with the chemical formula C₁₆H₁₂O₅, has a unique substitution pattern that influences its electronic and steric properties.[1] While extensive experimental data is not yet available, computational methods provide valuable initial insights into its characteristics. The CAS number for this compound is 10383-62-7.[1]

Table 1: Computed Physicochemical Properties of Anthragallol Ethers

| Property | Anthragallol 1,2-dimethyl ether | Anthragallol 2-methyl ether |

| Molecular Formula | C₁₆H₁₂O₅[1] | C₁₅H₁₀O₅[2] |

| Molecular Weight | 284.26 g/mol [1] | 270.24 g/mol [2] |

| XLogP3 | 2.5[1] | 2.7[2] |

| Hydrogen Bond Donor Count | 1[1] | 2[2] |

| Hydrogen Bond Acceptor Count | 5[1] | 5[2] |

| Rotatable Bond Count | 3[1] | 1[2] |

| Exact Mass | 284.06847348 Da[1] | 270.05282342 Da[2] |

| Topological Polar Surface Area | 72.8 Ų[1] | 83.8 Ų[2] |

Data sourced from PubChem.[1][2]

Theoretical and Computational Studies: A Proposed Workflow

Due to the limited specific literature on Anthragallol 1,2-dimethyl ether, a generalized computational workflow is proposed. This workflow is based on established methodologies for the theoretical investigation of anthraquinone (B42736) derivatives.[3][4][5][6]

Caption: Proposed computational workflow for theoretical analysis.

Density Functional Theory (DFT) Calculations

DFT is a powerful tool for investigating the electronic structure and properties of molecules.[3][4] For Anthragallol 1,2-dimethyl ether, DFT calculations can be employed to:

-

Optimize the molecular geometry: To determine the most stable three-dimensional conformation.

-

Calculate electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[5]

-

Generate molecular electrostatic potential (MEP) maps: To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

-

Simulate vibrational spectra (IR and Raman): To aid in the characterization of the synthesized compound.

Molecular Docking Studies

To explore the potential biological targets of Anthragallol 1,2-dimethyl ether, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. Potential targets for anthraquinone derivatives include various enzymes and proteins involved in cell signaling pathways.[7]

Experimental Protocols

The following sections outline generalized experimental procedures that can be adapted for the synthesis and biological evaluation of Anthragallol 1,2-dimethyl ether.

Proposed Synthesis of Anthragallol 1,2-dimethyl ether

The synthesis of Anthragallol 1,2-dimethyl ether can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the formation of the anthraquinone core followed by selective methylation.

Caption: A plausible synthetic route for Anthragallol 1,2-dimethyl ether.

General Protocol for Friedel-Crafts Acylation and Cyclization:

-

Acylation: React phthalic anhydride with a suitably substituted benzene (B151609) derivative (e.g., a protected trihydroxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Cyclization: The resulting 2-benzoylbenzoic acid derivative is then cyclized using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form the anthraquinone skeleton.

General Protocol for Methylation:

-

Dissolve the hydroxylated anthraquinone precursor in a suitable solvent (e.g., acetone (B3395972) or DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups.

-

Add the methylating agent, such as dimethyl sulfate or methyl iodide, and stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

-

Work-up the reaction mixture by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: Cytotoxicity Assay

Preliminary data suggests that Anthragallol 1,2-dimethyl ether possesses cytotoxic activity against A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cell lines, with reported IC₅₀ values of 5.9 and 8.8 µg/ml, respectively.[8] A standard protocol to determine the cytotoxic effects of a compound on cancer cell lines is the MTT assay.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Anthragallol 1,2-dimethyl ether (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways

Anthraquinone derivatives are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by Anthragallol 1,2-dimethyl ether have not been elucidated, based on the activity of related compounds, it is plausible that it may induce apoptosis.

Caption: A potential signaling pathway affected by anthraquinones.

Further experimental studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), would be necessary to confirm the involvement of this or other signaling pathways.

Conclusion

Anthragallol 1,2-dimethyl ether is a molecule with potential for further investigation in the field of drug discovery. This technical guide provides a framework for its theoretical and experimental exploration. The proposed computational workflow can offer significant insights into its electronic and biological properties, guiding further experimental work. The generalized synthetic and biological evaluation protocols provide a starting point for researchers to produce and test this compound. Future studies should focus on the specific synthesis and in-depth biological characterization of Anthragallol 1,2-dimethyl ether to fully elucidate its therapeutic potential.

References

- 1. 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione | C16H12O5 | CID 57509304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthragallol 2-Methyl Ether | C15H10O5 | CID 146101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of Anthragallol 1,2-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation pathways of Anthragallol 1,2-dimethyl ether (1,2-dimethoxy-3-hydroxyanthracene-9,10-dione). Due to the limited availability of specific experimental data for this compound, this document outlines a framework for its analysis based on the known properties of related anthraquinone (B42736) derivatives. It details the experimental protocols necessary for a thorough investigation of its thermal properties, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it provides a structured approach to forced degradation studies, essential for identifying potential degradation products and understanding the molecule's intrinsic stability. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess the thermal stability of Anthragallol 1,2-dimethyl ether and similar compounds, a critical aspect of drug development and formulation.

Introduction

Anthragallol 1,2-dimethyl ether is a substituted anthraquinone, a class of compounds known for their diverse biological activities and potential therapeutic applications. The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation, and storage conditions.[1] Understanding the thermal decomposition and degradation pathways is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[2]

This guide will explore the expected thermal behavior of Anthragallol 1,2-dimethyl ether, drawing parallels with other substituted anthraquinones. It will also provide detailed experimental protocols for researchers to determine its specific thermal stability profile.

Predicted Thermal Stability and Degradation Profile

Based on the general characteristics of anthraquinone derivatives, the thermal stability of Anthragallol 1,2-dimethyl ether is expected to be influenced by its substituent groups—two methoxy (B1213986) groups and one hydroxyl group.[3] Anthraquinones are generally more stable in acidic conditions and can degrade in neutral to basic environments.[1] The presence of hydroxyl and methoxy groups may influence the molecule's susceptibility to oxidation and thermal decomposition.[4]

Expected Degradation Pathways:

-

Ether Cleavage: The methoxy groups may be susceptible to cleavage at elevated temperatures, leading to the formation of hydroxylated anthraquinone derivatives.

-

Oxidation: The anthraquinone core and its substituents can undergo oxidation, particularly under oxidative stress, potentially leading to the formation of various degradation products.[5]

-

Ring Opening: At very high temperatures, the aromatic ring system may undergo cleavage.

It is important to note that these are predicted pathways, and experimental verification is necessary.

Data Presentation: Templates for Thermal Analysis Data

To ensure clarity and comparability of results, all quantitative data from thermal analysis should be organized into structured tables. Below are templates for presenting TGA and DSC data.

Table 1: Thermogravimetric Analysis (TGA) Data for Anthragallol 1,2-dimethyl ether

| Sample ID | Onset of Decomposition (°C) | Temperature at 5% Weight Loss (°C) | Temperature at 10% Weight Loss (°C) | Temperature at Max Decomposition Rate (°C) (DTG peak) | Residual Mass at 800°C (%) | Atmosphere |

| AGDME-Batch-001 | Nitrogen | |||||

| AGDME-Batch-001 | Air | |||||

| AGDME-Batch-002 | Nitrogen | |||||

| AGDME-Batch-002 | Air |

Table 2: Differential Scanning Calorimetry (DSC) Data for Anthragallol 1,2-dimethyl ether

| Sample ID | Melting Point (°C) (Peak) | Enthalpy of Fusion (J/g) | Glass Transition Temperature (°C) (Tg) | Crystallization Temperature (°C) (Tc) | Enthalpy of Crystallization (J/g) | Atmosphere |

| AGDME-Batch-001 | Nitrogen | |||||

| AGDME-Batch-002 | Nitrogen |

Experimental Protocols

The following sections detail the methodologies for conducting thermal stability and forced degradation studies on Anthragallol 1,2-dimethyl ether.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is used to determine the thermal stability and decomposition profile of a material.[7]

Objective: To determine the onset of thermal decomposition and the temperature-dependent weight loss profile of Anthragallol 1,2-dimethyl ether.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the Anthragallol 1,2-dimethyl ether sample into a clean TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert or oxidative environment, respectively.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific weight loss percentages, and the temperature of the maximum rate of decomposition from the derivative thermogravimetric (DTG) curve.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8]

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of Anthragallol 1,2-dimethyl ether.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the Anthragallol 1,2-dimethyl ether sample into a clean DSC pan (e.g., aluminum).

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to below its expected crystallization temperature.

-

Reheat the sample at the same controlled rate.

-

Analyze the resulting DSC thermogram to determine the melting point (peak of the endothermic event), enthalpy of fusion (area under the melting peak), and any other thermal events.

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10]

Objective: To investigate the intrinsic stability of Anthragallol 1,2-dimethyl ether under various stress conditions and to generate potential degradation products for analytical method development.

General Procedure:

-

Prepare solutions of Anthragallol 1,2-dimethyl ether in appropriate solvents (e.g., methanol, acetonitrile).

-

Expose the solutions and solid material to the stress conditions outlined below.

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat the sample solution with 0.1 M HCl.

-

Heat at 60°C for a specified period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat the sample solution with 0.1 M NaOH.

-

Heat at 60°C for a specified period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for a specified period (e.g., 24 hours).

-

-

Thermal Degradation (Solid State):

-

Place the solid sample in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 7 days).

-

-

Photolytic Degradation:

-

Expose the sample solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Visualizations

The following diagrams illustrate the logical workflow for assessing the thermal stability of a compound like Anthragallol 1,2-dimethyl ether.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. repositorio.ufba.br [repositorio.ufba.br]

- 4. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. seejph.com [seejph.com]

- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 7. electronics.org [electronics.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianjpr.com [asianjpr.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Anthragallol 1,2-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Anthragallol 1,2-dimethyl ether from Anthragallol (1,2,3-trihydroxyanthraquinone). The selective methylation of the hydroxyl groups at the 1 and 2 positions is a key transformation for the development of novel compounds with potential applications in medicinal chemistry and materials science. This protocol is based on the well-established Williamson ether synthesis, adapted for the specific regioselective methylation of a polyhydroxyanthraquinone. The procedure utilizes dimethyl sulfate (B86663) as the methylating agent and potassium carbonate as a mild base in acetone (B3395972), a common and effective method for the methylation of phenolic compounds. While the formation of a mixture of methylated isomers is possible, this protocol is designed to favor the formation of the desired 1,2-dimethyl ether, which can then be isolated and purified using column chromatography.

Introduction

Experimental Protocol

Materials and Reagents:

-

Anthragallol (1,2,3-trihydroxyanthraquinone)

-

Dimethyl sulfate (DMS)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381), analytical grade

-

Ethyl acetate (B1210297), analytical grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask, add Anthragallol (1.0 g, 3.9 mmol) and anhydrous potassium carbonate (2.15 g, 15.6 mmol, 4.0 equivalents).

-

Add 100 mL of anhydrous acetone to the flask.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Flush the system with an inert gas (nitrogen or argon).

-

-

Methylation Reaction:

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Heat the mixture to reflux (approximately 56 °C).

-

While refluxing, add dimethyl sulfate (0.74 mL, 7.8 mmol, 2.0 equivalents) dropwise over a period of 30 minutes using a dropping funnel.

-

Continue to reflux the reaction mixture for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TCM). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being less polar than the starting material, will have a higher Rf value.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid residue.

-

Dissolve the crude residue in 100 mL of dichloromethane.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Pack the column with silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure Anthragallol 1,2-dimethyl ether and evaporate the solvent to obtain the purified product as a solid.

-

-

Characterization:

-

Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. The expected molecular weight for Anthragallol 1,2-dimethyl ether (C₁₆H₁₂O₅) is 284.26 g/mol .

-

Data Presentation

| Parameter | Value |

| Starting Material | Anthragallol |

| Molecular Formula | C₁₄H₈O₅ |

| Molecular Weight | 256.21 g/mol |

| Methylating Agent | Dimethyl sulfate |

| Base | Potassium Carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux (~56 °C) |

| Reaction Time | 24 hours |

| Expected Product | Anthragallol 1,2-dimethyl ether |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| Purification Method | Silica Gel Column Chromatography |

| Typical Yield | 40-60% (variable) |

| Appearance | Yellow to orange solid |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of Anthragallol 1,2-dimethyl ether.

Safety Precautions

-

Dimethyl sulfate is a potent carcinogen and is highly toxic. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).

-

Acetone is a flammable solvent. Perform the reaction away from open flames or sparks.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Always follow standard laboratory safety procedures.

Application Notes and Protocols for the Quantification of Anthragallol 1,2-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the quantitative analysis of Anthragallol (B1665116) 1,2-dimethyl ether, a key derivative of anthragallol, which is a trihydroxyanthraquinone. The following methodologies are designed to deliver accurate and reproducible quantification in various sample matrices, supporting research, quality control, and drug development activities.

Anthragallol and its derivatives are found in various natural sources and are of interest for their potential pharmacological activities. Accurate quantification is crucial for understanding their properties and for the standardization of related products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of Anthragallol 1,2-dimethyl ether, suitable for routine analysis and quality control.

Experimental Protocol

a. Sample Preparation:

-

Extraction: For solid samples (e.g., plant material, formulated products), accurately weigh 1.0 g of the homogenized sample. Extract with 20 mL of methanol (B129727) by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction process twice more.

-

Concentration: Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.

-

Reconstitution: Reconstitute the dried extract in 5.0 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (4.6 mm i.d. x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (acidified with 0.1% acetic acid) in a 75:25 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.[1]

-

Detection Wavelength: 254 nm.[1]

c. Calibration and Quantification:

-

Prepare a stock solution of Anthragallol 1,2-dimethyl ether (1 mg/mL) in methanol.

-

Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

-

Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the amount of Anthragallol 1,2-dimethyl ether in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry is the preferred method. This is particularly useful for targeted quantitative analysis.[2][3]

Experimental Protocol

a. Sample Preparation: Follow the same sample preparation protocol as for HPLC-UV.

b. Chromatographic Conditions:

-

Instrument: An HPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer.

-

Column: C18 reversed-phase column (2.1 mm i.d. x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: Start with 10% B, linearly increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of Anthragallol 1,2-dimethyl ether. For a related compound, anthragallol (C14H8O5), the molecular weight is 256.21 g/mol .[4] The dimethyl ether derivative would have a molecular weight of 284.26 g/mol . A plausible MRM transition would be m/z 283.07 > [fragment ion].

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

d. Calibration and Quantification: Follow a similar procedure as for HPLC-UV, but with a lower concentration range for calibration standards (e.g., 0.1 to 1000 ng/mL) due to the higher sensitivity of the MS detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of semi-volatile and thermally stable compounds like Anthragallol 1,2-dimethyl ether. Derivatization may be necessary to improve volatility and peak shape.

Experimental Protocol

a. Sample Preparation and Derivatization:

-

Perform the extraction and concentration steps as described for HPLC-UV.

-

Derivatization: To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes. This will silylate any free hydroxyl groups, though with the ether functional groups, this step may be optional and should be tested.

b. GC-MS Conditions:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-